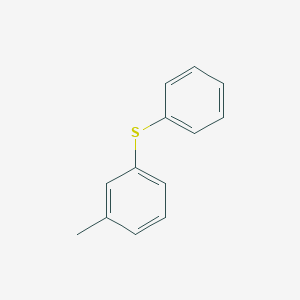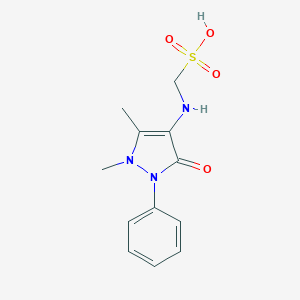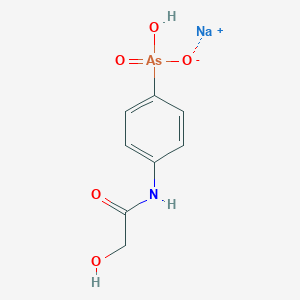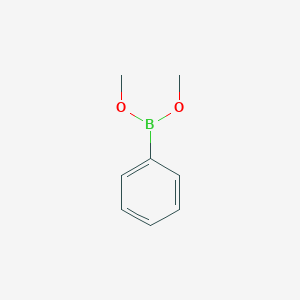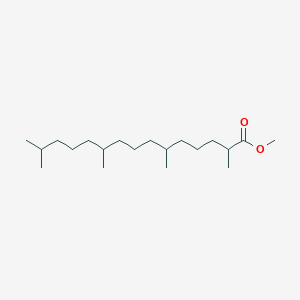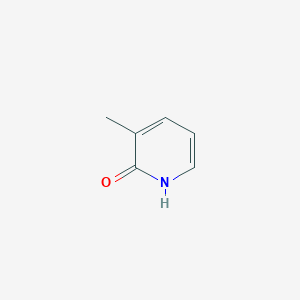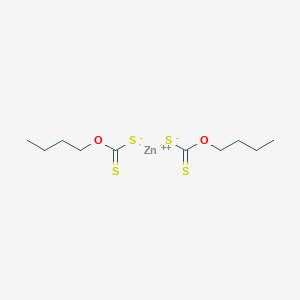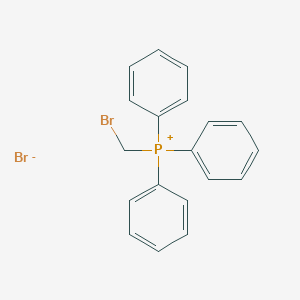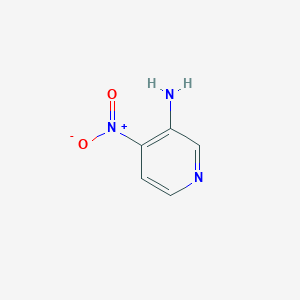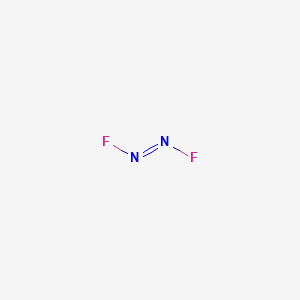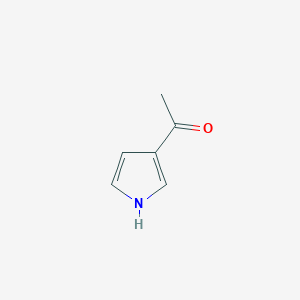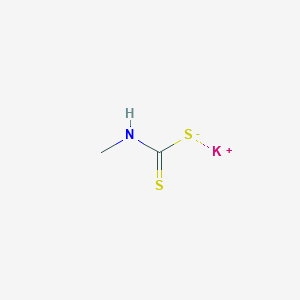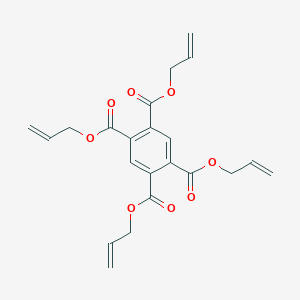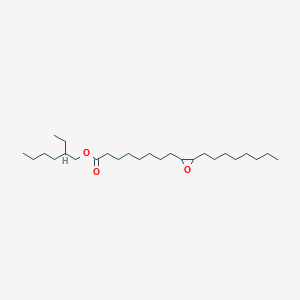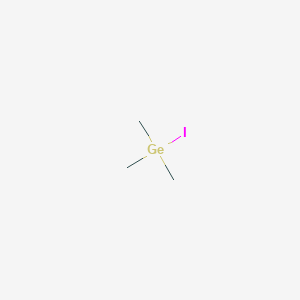
Trimethylgermanium iodide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trimethylgermanium iodide and related compounds often involves reactions with germanium-based precursors. Although direct information on trimethylgermanium iodide synthesis was not found, studies on related compounds like trimethylplatinum(IV) iodide show interactions with other chemicals to form complexes, suggesting similar synthetic routes might be applicable for trimethylgermanium iodide by analogy (Singh et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to trimethylgermanium iodide, such as trimethylsulfonium iodide, has been determined, revealing a close approximation to symmetry with normal packing distances. This suggests that trimethylgermanium iodide could also exhibit a similarly symmetrical structure, which is important for understanding its reactivity and interaction with other molecules (Zuccaro & Mccullough, 1959).
Chemical Reactions and Properties
The reactivity of trimethylgermanium iodide can be inferred from studies on trimethylsilyl iodide, which is used as a synthon in coordination chemistry for preparing transition-metal iodides. This indicates that trimethylgermanium iodide may also participate in complex formation and act as a reagent in the synthesis of metal iodides (Leigh et al., 2002).
Physical Properties Analysis
While specific studies on the physical properties of trimethylgermanium iodide were not identified, the investigation of similar compounds provides insights into their behavior. For instance, the crystal structure analysis of trimethylsulfonium iodide reveals details about lattice parameters and structural symmetries, which can be essential for predicting the physical properties of trimethylgermanium iodide, such as its crystalline form and stability (Zuccaro & Mccullough, 1959).
Wissenschaftliche Forschungsanwendungen
Trimethyl chitosan ammonium iodide, derived from the reaction of chitosan with methyl iodide and sodium hydroxide, has been studied for its water solubility and potential use in pharmaceuticals and other biological applications (Domard, Rinaudo, & Terrassin, 1986).
Trimethylsilyl iodide, a compound related to trimethylgermanium iodide, is noted for its effectiveness as a metathetical reagent for preparing transition-metal iodides from the corresponding chlorides, suggesting a similar potential for trimethylgermanium iodide in coordination chemistry (Leigh et al., 2002).
In the field of synthetic organic chemistry, trimethylsilyl iodide has been used in various transformations such as converting alkyl carboxylates into acids and dialkyl and aryl alkyl ethers into alcohols. These transformations highlight the potential utility of trimethylgermanium iodide in similar synthetic applications (Jung, Andrus, & Ornstein, 1977).
Trimethoxysilane-derivatized ionic liquid, which includes a trimethylsilyl group, has been used as a gel electrolyte in dye-sensitized solar cells, indicating the potential for trimethylgermanium iodide in energy-related applications (Jovanovski et al., 2006).
The trimethylgermanium cation, closely related to trimethylgermanium iodide, forms stable adducts with aliphatic organic neutrals containing N, O, or S. This suggests its use as an analytical reagent for chemical ionization mass spectrometry (Trenerry & Bowie, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
iodo(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9GeI/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWSIOBXYVXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9GeI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370138 | |
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylgermanium iodide | |
CAS RN |
1066-38-2 | |
| Record name | Trimethylgermanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylgermanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



